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Abstract

This technical guide addresses the spectroscopic data of 3,5-Dibromo-4-
methoxybenzaldehyde (CAS No. 108940-96-1), a halogenated aromatic aldehyde of interest
in organic synthesis and medicinal chemistry. While a comprehensive search for its
experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data has been conducted, specific, publicly available spectra for this compound are not readily
accessible. This document provides the available physicochemical properties, outlines
generalized experimental protocols for the spectroscopic analysis of such compounds, and
presents a logical workflow for data acquisition and interpretation.

Introduction

3,5-Dibromo-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its structure,
featuring two bromine atoms and a methoxy group on the aromatic ring, makes it a potentially
valuable building block in the synthesis of more complex molecules, including novel
pharmaceutical agents. The bromine atoms can influence the molecule's reactivity, lipophilicity,
and metabolic stability, while the methoxy and aldehyde functionalities offer sites for further
chemical modification. Accurate spectroscopic data is crucial for the unambiguous identification
and characterization of this compound.
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Physicochemical Properties

A summary of the key physicochemical properties for 3,5-Dibromo-4-methoxybenzaldehyde
is presented in Table 1.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-methoxybenzaldehyde

Property Value Reference(s)
CAS Number 108940-96-1 [1]

Molecular Formula CsHeBr20:2 [1]

Molecular Weight 293.94 g/mol [1]
Appearance Solid

Melting Point 90-91 °C

Boiling Point 332.0 £ 37.0 °C at 760 mmHg
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Spectroscopic Data (Data Not Available)

Despite a thorough search of scientific literature and chemical databases, specific experimental
IH NMR, 8C NMR, IR, and MS spectral data for 3,5-Dibromo-4-methoxybenzaldehyde could
not be obtained. Commercial suppliers may hold this data, but it is not publicly disclosed. For
reference, spectroscopic data for the related compound, 3,5-Dibromo-4-hydroxybenzaldehyde,
is available in public databases such as PubChem|[2]. Researchers requiring definitive spectra
for 3,5-Dibromo-4-methoxybenzaldehyde are advised to acquire it experimentally.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the key spectroscopic data
for a solid organic compound like 3,5-Dibromo-4-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation:

[¢]

Weigh approximately 5-10 mg of the solid 3,5-Dibromo-4-methoxybenzaldehyde.

[e]

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or
Dimethyl sulfoxide-de, DMSO-de) in a clean, dry vial.

[e]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

[e]

e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical
peaks.

o Data Acquisition:

o 'H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical
parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a
relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

o 183C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to singlets for each unique carbon. A greater number of
scans will be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

e Background Spectrum:

o Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
o Sample Analysis:

o Place a small amount of solid 3,5-Dibromo-4-methoxybenzaldehyde onto the ATR

crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EIl):
e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for a solid, or after separation by Gas Chromatography (GC-MS). The
sample is vaporized in the ion source.

e |onization:

o The vaporized sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the removal of an electron, forming a molecular ion (M+*e),
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and induces fragmentation.
e Mass Analysis:

o The positively charged molecular ion and fragment ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).
o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o An electron multiplier or other detector records the abundance of each ion at a specific

m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or isolated organic compound.
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Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

While the specific experimental spectroscopic data for 3,5-Dibromo-4-methoxybenzaldehyde
remains elusive in the public domain, this guide provides the foundational knowledge for its
analysis. The detailed experimental protocols and logical workflow presented herein offer a
robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data
to fully characterize this compound. Such characterization is an indispensable step in its further
application in synthetic and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b172391?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/IEA94096/108940-96-1-35-dibromo-4-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3%2C5-dibromo-4-hydroxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3%2C5-dibromo-4-hydroxybenzaldehyde
https://www.benchchem.com/product/b172391#spectroscopic-data-of-3-5-dibromo-4-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b172391#spectroscopic-data-of-3-5-dibromo-4-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b172391#spectroscopic-data-of-3-5-dibromo-4-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b172391#spectroscopic-data-of-3-5-dibromo-4-methoxybenzaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b172391?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

